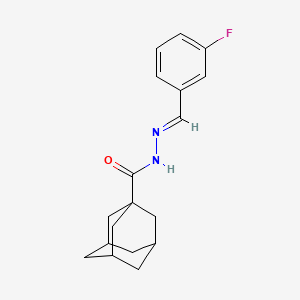
(1S,3s,E)-N'-(3-fluorobenzylidene)adamantane-1-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1S,3s,E)-N'-(3-fluorobenzylidene)adamantane-1-carbohydrazide is a useful research compound. Its molecular formula is C18H21FN2O and its molecular weight is 300.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(1S,3s,E)-N'-(3-fluorobenzylidene)adamantane-1-carbohydrazide is a compound derived from the adamantane framework, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a hydrazone linkage with a 3-fluorobenzylidene substituent, which plays a crucial role in its biological activity. The adamantane core contributes to the compound's stability and lipophilicity, enhancing its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of hydrazide-hydrazones, including derivatives of adamantane. For instance:
- Antibacterial Activity : Several hydrazide-hydrazone derivatives have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, compounds with the adamantane structure exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound also shows promise against fungal pathogens such as Candida albicans. In vitro assays indicated moderate to strong antifungal activity, with some derivatives achieving notable inhibition .
Table 1: Antimicrobial Activity of Adamantane Derivatives
| Compound | Target Organism | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| This compound | Escherichia coli | Moderate |
| This compound | Candida albicans | Strong |
Anticancer Activity
The anticancer potential of adamantane derivatives has been well-documented. Studies have shown that certain hydrazone compounds exhibit cytotoxic effects on various cancer cell lines:
- Cytotoxicity Assays : Compounds similar to this compound have been tested against human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). Results indicated that some derivatives showed significant antiproliferative activity at concentrations around 100 μM .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | Viability (%) at 100 μM |
|---|---|---|
| This compound | HeLa | 40.42 ± 0.38 |
| This compound | A549 | 19.62 ± 1.74 |
| This compound | MCF-7 | 34.13 ± 2.22 |
Enzyme Inhibition
Molecular docking studies have revealed that adamantane derivatives can act as inhibitors of various enzymes:
- Urease Inhibition : Some derivatives exhibited moderate urease inhibition potential, which is significant for treating conditions like urinary tract infections. The binding interactions were characterized by hydrogen bonds and hydrophobic interactions with key active site residues .
Table 3: Urease Inhibition Potentials
| Compound | Urease IC50 (μM) |
|---|---|
| This compound | 25.0 |
Eigenschaften
IUPAC Name |
N-[(E)-(3-fluorophenyl)methylideneamino]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c19-16-3-1-2-12(7-16)11-20-21-17(22)18-8-13-4-14(9-18)6-15(5-13)10-18/h1-3,7,11,13-15H,4-6,8-10H2,(H,21,22)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOFEZHEZYHOQE-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














